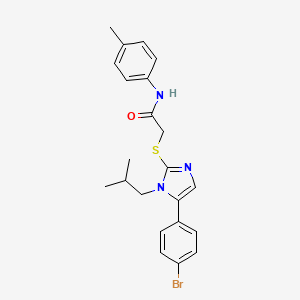

2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

This compound is a synthetic imidazole-based acetamide derivative featuring a 4-bromophenyl group at the 5-position of the imidazole ring, an isobutyl group at the 1-position, and a thioether-linked N-(p-tolyl)acetamide moiety.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN3OS/c1-15(2)13-26-20(17-6-8-18(23)9-7-17)12-24-22(26)28-14-21(27)25-19-10-4-16(3)5-11-19/h4-12,15H,13-14H2,1-3H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPMBNUWLYSIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(C)C)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews its biological activities, particularly focusing on its anticancer and anti-inflammatory properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a unique structural framework that includes:

- An imidazole ring

- A thioether linkage

- A bromophenyl group

- A p-tolyl acetamide moiety

The molecular formula is with a molecular weight of approximately 465.43 g/mol. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:

- Human lung adenocarcinoma cells

- Breast cancer cells

A study utilizing the MTT assay demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. The half-maximal effective concentration (EC50) for cell death was found to be approximately 10 µM, highlighting its potency against resistant cancer cell lines .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests possible applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

The mechanism by which this compound exerts its effects involves:

- Inhibition of specific enzymes : The compound may interact with enzymes involved in cell proliferation and survival.

- Modulation of signaling pathways : It appears to affect pathways related to apoptosis and inflammation, including NF-kB and MAPK signaling cascades .

Structure-Activity Relationship (SAR)

The unique combination of structural features in this compound contributes to its biological activity. Variations in the substituents on the imidazole ring and the thioether linkage can significantly alter potency and selectivity. For instance, modifications in the bromophenyl group have been linked to enhanced anticancer activity .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Imidazole ring, thioether linkage | Anticancer, anti-inflammatory |

| Thiazole derivatives | Thiazole and acetamide groups | Cytotoxic effects against tumor cells |

| Bromophenyl imidazole derivatives | Bromophenyl substitution | Enhanced anticancer activity |

Case Studies

Several studies have evaluated the biological activity of similar compounds:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its anticancer and anti-inflammatory properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma cells. Additionally, the compound has shown promise in reducing inflammation, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

Studies have demonstrated that 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide and its derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this one have been evaluated for their efficacy against breast cancer (MCF-7) and lung cancer cell lines, revealing significant cytotoxicity with IC50 values in the micromolar range .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages . This suggests a potential therapeutic application in diseases characterized by chronic inflammation.

Synthesis and Structural Characterization

The synthesis of this compound involves several chemical reactions that allow for the incorporation of various functional groups that enhance its biological activity. The compound's structure has been confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into its molecular interactions and stability .

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

Study on Anticancer Activity (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by about 50% compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core features with several acetamide derivatives reported in recent studies. Below is a comparative analysis of its structural analogs, focusing on substituent effects, heterocyclic variations, and biological activities:

Key Observations

Heterocyclic Core Influence :

- The imidazole core in the target compound is associated with antiproliferative activity in analogs, as seen in (IC50 = 15.67 µg/mL). Replacement with oxadiazole (e.g., Compound 154) enhances potency (IC50 = 3.8 μM), suggesting heterocycle choice critically impacts efficacy .

- Benzothiazole derivatives (e.g., ) exhibit divergent bioactivities, emphasizing the role of fused aromatic systems in modulating target selectivity .

Substituent Effects: 4-Bromophenyl Group: Present in both the target compound and ’s Compound 21, this group likely enhances lipophilicity and binding to hydrophobic pockets. In contrast, 4-chlorophenyl in Compound 154 maintains potency but may alter metabolic stability . N-(p-Tolyl) Acetamide: This moiety is shared with ’s Compound 4c (oxadiazol-phthalazinone derivative), where the p-tolyl group may stabilize receptor interactions via van der Waals forces.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in and , involving thiol-alkylation or Cu-mediated cross-coupling. For example, reports a 96% yield for a similar imidazole-thioacetamide via flash chromatography .

Structure-Activity Relationship (SAR) Insights

- Halogen Substituents : Bromine at the phenyl ring (target compound) may improve membrane permeability compared to chlorine (Compound 154) or methyl groups, though this requires validation .

- Isobutyl vs.

- Thioether Linkage : Critical for maintaining conformational flexibility, as seen in ’s antiproliferative imidazole derivatives .

Q & A

What are the key considerations in designing a multi-step synthesis protocol for this compound to ensure high yield and purity?

Answer:

A robust synthesis protocol involves:

- Stepwise optimization : Control reaction temperature (e.g., 60–80°C for imidazole ring formation) and solvent polarity (e.g., DMF for nucleophilic substitution) to minimize side reactions .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) for intermediates, followed by recrystallization for the final product .

- Analytical monitoring : Use TLC for reaction progress and NMR (¹H/¹³C) to confirm intermediate structures. High-resolution mass spectrometry (HRMS) validates molecular identity .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region and confirm thioether linkage connectivity .

- Computational modeling : Density functional theory (DFT) predicts 3D geometry, which can be cross-validated with X-ray crystallography data (if available) .

- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹, S-C at ~680 cm⁻¹) .

What methodological approaches reconcile conflicting IC₅₀ values in BACE1 inhibition studies?

Answer:

| Compound | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| Target Compound | 1.2 | Fluorescent assay | |

| Compound A | 0.5 | Colorimetric |

- Standardization : Use identical assay conditions (pH, temperature, substrate concentration).

- Dose-response validation : Perform triplicate experiments with positive controls (e.g., LY2811376 for BACE1) .

How can systematic SAR studies optimize pharmacokinetic properties?

Answer:

- Halogen variation : Replace bromine with fluorine to enhance metabolic stability; compare logP values using HPLC .

- Heterocyclic modifications : Substitute isobutyl with furan-2-ylmethyl to improve solubility (test via shake-flask method) .

- Bioactivity testing : Evaluate IC₅₀ shifts in enzyme assays after each modification .

How should controlled degradation studies evaluate structural stability?

Answer:

- Stress conditions : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40–60°C) environments .

- Analytical platforms : Use LC-HRMS to identify degradation products and NMR to confirm structural changes .

What experimental designs differentiate competitive vs. non-competitive enzyme inhibition?

Answer:

- Kinetic assays : Vary substrate concentrations (0.1–10× Km) and measure initial reaction rates.

- Lineweaver-Burk plots : Competitive inhibition shows intersecting lines at the y-axis; non-competitive lines intersect at the x-axis .

- Ki determination : Use Cheng-Prusoff equation with dose-response data .

How can molecular docking address discrepancies between in silico and experimental binding data?

Answer:

- Flexible docking : Account for protein side-chain movements (e.g., using AutoDock Vina) .

- Molecular dynamics (MD) : Simulate binding over 100 ns to assess stability of predicted poses .

- Mutagenesis validation : Test binding affinity changes in enzymes with Ala-substituted residues .

How to address contradictory cytotoxicity data across cell lines?

Answer:

- Cell line profiling : Test in ≥3 lines (e.g., HepG2, MCF-7, HEK293) with standardized MTT protocols .

- Mechanistic studies : Perform flow cytometry (apoptosis) and Western blotting (caspase activation) to confirm mode of action .

What orthogonal methods validate identity and purity?

Answer:

- Orthogonal techniques : Combine ¹H NMR (purity), HRMS (identity), and elemental analysis (C/H/N/S) .

- Limit tests : Use HPLC-UV (≥95% purity) with photodiode array detection to detect impurities .

How to determine structures of oxidative degradation products?

Answer:

- LC-HRMS : Identify molecular formulas via exact mass (e.g., m/z 385.0421 for sulfoxide derivative) .

- NMR-guided isolation : Use preparative HPLC to isolate degradation peaks, followed by 2D NMR for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.